molecular formula C8H15NO6 B12399289 N-acetyl-D-talosamine-13C

N-acetyl-D-talosamine-13C

Cat. No.: B12399289
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-IUHGHJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-D-talosamine-13C: is a stable isotope-labeled compound, specifically a 13C-labeled version of L-Talose . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-D-talosamine-13C involves the incorporation of a 13C isotope into the L-Talose molecule. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotope .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-D-talosamine-13C can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often used as intermediates in further chemical synthesis or as final products for research purposes .

Scientific Research Applications

Chemistry: In chemistry, N-acetyl-D-talosamine-13C is used as a tracer for quantitation during the drug development process. Its stable isotope labeling allows for precise measurement and analysis of chemical reactions and pathways .

Biology: In biological research, this compound is used to study metabolic flux analysis (MFA) and other biochemical processes. Its incorporation into biological molecules helps researchers track and quantify metabolic pathways .

Medicine: In medicine, this compound is used in pharmacokinetic and metabolic studies. The stable isotope labeling provides valuable information on the absorption, distribution, metabolism, and excretion of drugs .

Industry: In the industrial sector, this compound is used in the production of isotope-labeled compounds for various applications, including drug development and quality control .

Mechanism of Action

The mechanism of action of N-acetyl-D-talosamine-13C involves its incorporation into drug molecules as a stable isotope tracer. This incorporation allows researchers to track and quantify the metabolic pathways and pharmacokinetic profiles of drugs. The molecular targets and pathways involved depend on the specific application and research focus .

Comparison with Similar Compounds

  • N-acetyl-D-allosamine
  • N-acetyl-D-glucosamine
  • N-acetyl-D-galactosamine

Comparison: N-acetyl-D-talosamine-13C is unique due to its 13C labeling, which provides enhanced stability and precision in research applications. Compared to other similar compounds, this compound offers distinct advantages in terms of its use as a tracer for quantitation and its ability to provide detailed insights into metabolic and pharmacokinetic processes .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i2+1

InChI Key

MBLBDJOUHNCFQT-IUHGHJNCSA-N

Isomeric SMILES

CC(=O)N[C@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.